molecular formula C16H18ClFN2OS B5019903 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No. B5019903
M. Wt: 340.8 g/mol
InChI Key: WTXJFZBSUWZPFL-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide (CFPB) is a synthetic compound that belongs to the family of benzothiophene-based drugs. It has been extensively studied for its potential use in treating various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. In Alzheimer's and Parkinson's disease research, 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of cell death in cancer cells, the reduction of oxidative stress and inflammation in the brain, and the modulation of neurotransmitter levels. In addition, 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide in lab experiments is its low toxicity and good pharmacokinetic properties, which make it a safe and effective drug candidate. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide, including investigating its potential use in combination with other drugs for cancer treatment, exploring its neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and developing new formulations to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzoic acid with thionyl chloride to produce 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminomethylpiperidine to form 2-(1-piperidinyl)ethyl 2-chlorobenzoate, which is further reacted with 3-chloro-4-fluorobenzothiophene-2-carboxylic acid to produce 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide.

Scientific Research Applications

3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing cell death. In Alzheimer's and Parkinson's disease research, 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has shown potential as a neuroprotective agent, reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-chloro-4-fluoro-N-(2-piperidin-1-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2OS/c17-14-13-11(18)5-4-6-12(13)22-15(14)16(21)19-7-10-20-8-2-1-3-9-20/h4-6H,1-3,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXJFZBSUWZPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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